BENGHE Foundational & Exploratory

Check Availability & Pricing

physical and chemical properties of 5-
Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Bromothieno[2,3-b]pyridine

Cat. No.: B1281670

5-Bromothieno[2,3-b]pyridine: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of
5-Bromothieno[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal
chemistry and drug discovery. This document consolidates available data on its
physicochemical characteristics, spectral properties, synthesis, and reactivity. Furthermore, it
delves into the biological context of thieno[2,3-b]pyridine derivatives as kinase inhibitors,
providing detailed experimental protocols and visual workflows to support further research and
development.

Core Physical and Chemical Properties

While specific experimental data for the parent 5-Bromothieno[2,3-b]pyridine is not
extensively documented in publicly available literature, the following table summarizes its
known properties and provides data for closely related derivatives to offer a comparative
perspective.
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Property Value Source(s)
Molecular Formula C7H4BrNS
Molecular Weight 214.09 g/mol
Likely a solid at room o
Appearance Inferred from derivatives
temperature

Data not available for the

parent compound. Derivatives

exhibit a wide range of melting
Melting Point points, e.g., 3-amino-5-bromo- [1]

N-(4-chlorophenyl)-4,6-

dimethylthieno[2,3-b]pyridine-

2-carboxamide: 282-283 °C.

Data not available for the
parent compound. The related
N ) compound 3-Bromothieno[2,3-
Boiling Point o ) [2]
b]pyridine has a predicted
boiling point of 299.8°C at 760

mmHg.

Expected to have low solubility
in water and be soluble in
common organic solvents like
N dichloromethane and

Solubility _ [3]
chloroform. Thieno[2,3-
b]pyridine derivatives are
generally known for their poor

aqueous solubility.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 5-
Bromothieno[2,3-b]pyridine. Below is a summary of expected spectral characteristics based
on data from analogous compounds.
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Technique Expected Characteristics

The proton NMR spectrum is expected to show
distinct signals for the protons on the pyridine
and thiophene rings. For example, in 5-Bromo-
1H NMR o _
1H-pyrrolo[2,3-b]pyridine, a related heterocyclic
system, proton signals appear in the aromatic

region (o 6.5-8.5 ppm).[4][5]

The carbon NMR spectrum will display signals
corresponding to the seven carbon atoms of the
13C NMR thieno[2,3-b]pyridine core. In 5-Bromo-1H-
pyrrolo[2,3-b]pyridine, carbon signals are
observed between 6 100-150 ppm.[4][5]

The infrared spectrum will exhibit characteristic
absorption bands for the C-Br stretching, as well

IR Spectroscopy as C=C and C=N stretching vibrations within the
aromatic rings. Aromatic C-H stretching bands
are expected above 3000 cm~1.[6][7]

The mass spectrum will show a molecular ion

peak corresponding to the molecular weight of
Mass Spectrometry the compound (214.09 g/mol ), with a

characteristic isotopic pattern due to the

presence of bromine (7°Br and &Br).

Chemical Reactivity and Synthesis

The bromine atom at the 5-position of the thieno[2,3-b]pyridine ring system imparts significant
reactivity, making it a versatile intermediate for the synthesis of a wide array of derivatives. The
electron-withdrawing nature of the pyridine nitrogen influences the reactivity of the C-Br bond,
making it susceptible to nucleophilic substitution and a suitable handle for various cross-
coupling reactions.

General Synthesis of the Thieno[2,3-b]pyridine Core

The synthesis of the thieno[2,3-b]pyridine scaffold often involves the cyclization of a substituted
pyridine derivative. A common strategy is the Gewald reaction, which utilizes a ketone or
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aldehyde, a compound with an active methylene group, and elemental sulfur. For substituted
thieno[2,3-b]pyridines, a multi-step synthesis starting from a substituted pyridine is typically
employed.

General Synthesis of Thieno[2,3-b]pyridine Derivatives

Starting Materials

Substituted Pyridine Reagents for Thiophene Ring Formation

Reactiw Steps

Functionalization/Bromination

Product

5-Bromothieno[2,3-b]pyridine Core

Further Derivatization

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 5-Bromothieno[2,3-b]pyridine
derivatives.
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Experimental Protocols
Synthesis of a 3-Aminothieno[2,3-b]pyridine Derivative
(A Representative Protocol)

This protocol is adapted from the synthesis of related 3-aminothieno[2,3-b]pyridine-2-
carboxamides and illustrates a common synthetic route.[1][8]

e Preparation of the Pyridine-2-thione Intermediate:

o A mixture of a suitable 3-ketoenolate, cyanothioacetamide, and a catalytic amount of
piperidine in ethanol is refluxed for several hours.

o The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed
with cold ethanol, and dried to yield the corresponding 2-thioxo-1,2-dihydropyridine-3-
carbonitrile.

o S-Alkylation and Cyclization:

o To a solution of the pyridine-2-thione in a suitable solvent (e.g., DMF or ethanol)
containing a base (e.g., potassium hydroxide or sodium ethoxide), an appropriate a-halo-
carbonyl compound (e.g., 2-chloro-N-phenylacetamide) is added.

o The mixture is stirred at room temperature or heated to reflux for a specified time.
o The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-water.

o The resulting precipitate, the 3-aminothieno[2,3-b]pyridine derivative, is collected by
filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g.,

ethanol or acetic acid).

Determination of Melting Point (General Protocol)

A standard method for determining the melting point of a crystalline solid involves using a

capillary melting point apparatus.[9][10]

o Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and
packed into a capillary tube to a height of 2-3 mm.
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o Apparatus Setup: The capillary tube is placed in the heating block of the melting point
apparatus.

e Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute)
as the temperature approaches the expected melting point.

» Observation: The temperature at which the first drop of liquid appears (onset of melting) and
the temperature at which the entire sample becomes a clear liquid (completion of melting)
are recorded as the melting point range.

Biological Activity and Signaling Pathways

Derivatives of thieno[2,3-b]pyridine have emerged as a promising class of compounds in
cancer research, with many exhibiting potent inhibitory activity against Pim-1 kinase. Pim-1 is a
serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its
overexpression is associated with various cancers, making it an attractive therapeutic target.

Pim-1 Kinase Signaling Pathway

The signaling cascade involving Pim-1 is complex and integrated with other major cellular
pathways. The diagram below illustrates the central role of Pim-1 and the points of intervention
by inhibitors like 5-Bromothieno[2,3-b]pyridine derivatives.
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Pim-1 Kinase Signaling Pathway and Inhibition
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Caption: The Pim-1 signaling pathway is activated by cytokines via JAK/STAT, leading to cell
survival and proliferation. 5-Bromothieno[2,3-b]pyridine derivatives can inhibit Pim-1 kinase

activity.

Experimental Workflow for Kinase Inhibitor
Screening

The evaluation of 5-Bromothieno[2,3-b]pyridine derivatives as kinase inhibitors typically
follows a structured workflow, from initial high-throughput screening to more detailed
mechanistic studies.
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Kinase Inhibitor Screening Workflow
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Caption: A standard workflow for the screening and development of kinase inhibitors.

In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™
Assay)

A common method to quantify the inhibitory activity of compounds against Pim-1 kinase is the
ADP-GIo™ luminescent assay.[11][12]
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» Reaction Setup: In a 384-well plate, the test compound (a 5-Bromothieno[2,3-b]pyridine
derivative) is incubated with recombinant Pim-1 kinase and a suitable peptide substrate in a
kinase buffer.

e Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at
room temperature to allow for the enzymatic reaction to proceed.

o ATP Depletion: After the incubation period, ADP-Glo™ Reagent is added to terminate the
kinase reaction and deplete the remaining ATP.

o Signal Generation: Kinase Detection Reagent is added to convert the ADP generated during
the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to
generate a luminescent signal.

o Data Acquisition: The luminescence is measured using a plate reader. The intensity of the
signal is proportional to the amount of ADP produced and thus reflects the Pim-1 kinase
activity.

» Data Analysis: The percentage of inhibition is calculated for each compound concentration
relative to a control without inhibitor. The I1Cso value (the concentration of inhibitor required to
reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response
curve.

This comprehensive guide provides a foundational understanding of 5-Bromothieno[2,3-
b]pyridine for its application in research and drug development. While some physical
properties of the parent compound require further experimental determination, the information
on its synthesis, reactivity, and the biological context of its derivatives offers a solid starting
point for future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

